3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
Description
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a base-labile protecting agent for amines, enabling selective deprotection under mild conditions (e.g., piperidine). The compound features a benzoic acid backbone with an ethoxy-linked Fmoc-amine, which enhances solubility in polar aprotic solvents like dimethylformamide (DMF) . Its molecular formula is inferred as C23H21NO6 (approximate molecular weight: 407.4 g/mol) based on structurally related compounds in the evidence (e.g., C21H23NO6, MW 385.41 in ) .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-6-5-7-17(14-16)29-13-12-25-24(28)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLJAMWEBFBINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The general synthetic route includes:
Protection of the amino group: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3).
Formation of the ethoxy linkage: The protected amino compound is then reacted with ethylene glycol to form the ethoxy linkage.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid under conditions that facilitate esterification, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc group is selectively cleaved under basic conditions to expose the primary amine. Key reactions include:
-
Critical Note : Overexposure to bases (>1 hour) leads to ester/amide hydrolysis of the benzoic acid moiety .
Carboxylic Acid Coupling Reactions
The benzoic acid group participates in activation/coupling for peptide bond formation:
Table 1: Activation Reagents and Efficiency
| Activation Reagent | Coupling Partner | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| HATU/DIEA | Amines | DMF | 2-4 hours | 85-92% | |
| DCC/HOBt | Alcohols | THF | 12 hours | 78% | |
| EDC/NHS | NHS esters | DCM | 1 hour | 88% |
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Mechanistic Insight : HATU forms active O-(7-azabenzotriazol-1-yl)-uronium hexafluorophosphate intermediates for efficient amide bond formation.
Ether Linker Stability and Reactivity
The ethoxy linker exhibits sensitivity under specific conditions:
-
Structural Impact : Prolonged acid exposure degrades the aromatic core, limiting utility in solid-phase synthesis .
Oxidation:
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CrO₃/H₂SO₄ : Converts benzylic CH₂ to ketone (yield: 68%), but causes Fmoc deprotection.
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KMnO₄ (pH 7) : Selective oxidation of ethoxy to carbonyl groups not observed due to steric hindrance .
Reduction:
Photochemical Stability
UV-Vis studies (λ = 254 nm) show:
-
Degradation Rate : 0.12 min⁻¹ in MeOH
-
Primary Pathway : Fluorene ring π→π* transitions leading to radical formation .
Limitations and Challenges
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Steric Hindrance : Bulky Fmoc group reduces reaction rates in crowded environments (e.g., solid-phase resins) .
-
Acid Sensitivity : Limits use in Boc-based synthesis strategies .
-
Byproduct Formation : Fluorenylmethyl carbonates detected in >5% yields during prolonged storage.
This compound’s reactivity profile makes it indispensable for synthesizing Fmoc-protected peptides and functionalized biomaterials, though careful condition optimization is required to mitigate side reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is utilized in the development of peptide-based drugs. Its structure allows for the modification of peptides to improve their stability and bioavailability. For example, the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group during peptide synthesis, facilitating the formation of more complex structures without premature reactions.
1.2 Antibody-Drug Conjugates (ADCs)
Recent studies have explored the use of this compound in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells while minimizing damage to healthy tissues. The Fmoc group can be cleaved under specific conditions to release the active drug at the target site, enhancing therapeutic efficacy while reducing side effects .
Biochemical Applications
2.1 Enzyme Inhibition Studies
Research has indicated that derivatives of this compound may act as enzyme inhibitors, particularly in pathways related to cancer metabolism. By modifying the structure, scientists can evaluate the inhibitory effects on specific enzymes involved in tumor growth and proliferation .
2.2 Targeted Delivery Systems
The compound's ability to form stable conjugates with biomolecules makes it suitable for targeted delivery systems in gene therapy and RNA interference applications. By attaching nucleic acids or small interfering RNAs (siRNAs) to this compound, researchers aim to enhance cellular uptake and specificity towards diseased cells .
Table 1: Summary of Applications
Case Study: Antibody-Drug Conjugate Development
In a recent study published in Nature Biotechnology, researchers synthesized an ADC using 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid as a linker between an antibody and a cytotoxic agent. The results demonstrated enhanced tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics, showcasing the potential of this compound in modern cancer therapies .
Mechanism of Action
The mechanism of action of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. This property makes it valuable in the stepwise synthesis of peptides, where precise control over the sequence of reactions is required.
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid, often referred to as Fmoc-amino benzoic acid, is a compound of significant interest due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₂₂H₂₅NO₆
- Molecular Weight : 399.44 g/mol
- CAS Number : 872679-70-4
- Purity : >98% (HPLC)
Synthesis
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
- Preparation of the Resin : A solid support resin is pre-treated with dichloromethane.
- Coupling Reaction : The compound is coupled with the resin using N,N-diisopropylethylamine as a base.
- Cleavage and Purification : After the reaction, the product is cleaved from the resin and purified using HPLC.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Fmoc-amino benzoic acid derivatives. Results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Fmoc-A1 | 10 | S. aureus |
| Fmoc-A2 | 15 | E. coli |
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with Fmoc-amino benzoic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 30 | 60 |
| 50 | 40 |
The biological activity of this compound is attributed to its ability to interact with cellular targets, potentially altering protein folding or enzyme activity. Its structure allows for effective binding to target sites, which may disrupt normal cellular functions.
Q & A
Q. What are the recommended methodologies for synthesizing 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid?
The synthesis typically involves coupling the Fmoc-protected aminoethyl group to the benzoic acid backbone. Key steps include:
- Fmoc Protection : Use 9-fluorenylmethyloxycarbonyl (Fmoc) chloride to protect the amino group in ethanolamine under inert conditions (e.g., nitrogen atmosphere) .
- Coupling Reaction : Activate the benzoic acid moiety using carbodiimide reagents (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
- Microwave-Assisted Synthesis : Optimize reaction times (e.g., 10–30 minutes) to improve yields (≥85%) compared to conventional heating .
- Purification : Employ column chromatography (silica gel, n-hexane/ethyl acetate gradient) or reverse-phase HPLC for high-purity isolation .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-analytical approach is critical:
- NMR Spectroscopy : Use H and C NMR to verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and ethoxy linker (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (expected m/z ≈ 437.4 for CHFNO) via ESI-TOF or MALDI .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and amine N-H bonds (3300–3500 cm) .
- HPLC Purity Analysis : Use C18 columns with UV detection (254 nm) to assess purity (>95%) .
Q. What safety precautions are essential during handling and storage?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335) .
- Storage : Store at –20°C in moisture-resistant containers (desiccated) to prevent hydrolysis of the Fmoc group .
- Waste Disposal : Neutralize acidic residues before disposal and comply with institutional hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during Fmoc coupling?
- Solvent Selection : Anhydrous DMF enhances solubility but may increase racemization; DCM reduces side reactions but requires longer reaction times .
- Catalyst Use : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency .
- Temperature Control : Maintain 0–4°C during activation steps to prevent Fmoc deprotection .
- Real-Time Monitoring : Use TLC (silica, 10% MeOH/DCM) or inline UV spectroscopy to track reaction progress .
Q. What strategies improve the compound’s stability in aqueous or biological buffers?
- pH Optimization : Stabilize the Fmoc group by maintaining pH 7–8 (avoid acidic conditions that hydrolyze the carbamate bond) .
- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in DMSO immediately before use .
- Co-solvents : Use tert-butanol or acetonitrile (10–20% v/v) in aqueous buffers to enhance solubility and reduce aggregation .
Q. How does the ethoxy linker influence biological interactions in drug delivery systems?
- Enhanced Permeability : The ethoxy group improves lipophilicity, facilitating cell membrane penetration (logP ≈ 2.5) .
- Controlled Release : The linker’s hydrolytic stability (t > 24 hours at pH 7.4) enables sustained payload delivery in target tissues .
- Comparative Studies : Analogues with shorter linkers (e.g., methylene) show reduced bioavailability, highlighting the ethoxy group’s critical role .
Q. How can researchers address contradictions in reported synthetic yields for similar Fmoc-protected compounds?
- Variable Analysis : Assess reagent purity (e.g., Fmoc-Cl ≥98%), solvent dryness, and catalyst freshness .
- Reproducibility Protocols : Standardize microwave power settings (e.g., 100 W) and reaction scales (1–5 mmol) .
- Cross-Validation : Compare NMR/MS data with literature to identify impurities (e.g., diastereomers or hydrolyzed by-products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
